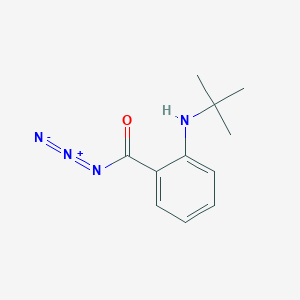

2-(tert-Butylamino)benzoyl azide

Description

Structure

3D Structure

Properties

CAS No. |

31562-05-7 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

2-(tert-butylamino)benzoyl azide |

InChI |

InChI=1S/C11H14N4O/c1-11(2,3)13-9-7-5-4-6-8(9)10(16)14-15-12/h4-7,13H,1-3H3 |

InChI Key |

GLVJPNBQUZDUEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylamino Benzoyl Azide and Analogues

De Novo Synthesis Strategies for 2-(tert-Butylamino)benzoyl Azide (B81097)

The de novo synthesis of 2-(tert-butylamino)benzoyl azide, referring to its creation from simpler starting materials, primarily relies on established methods for acyl azide formation. These strategies are centered on the conversion of a carboxylic acid or its derivative into the corresponding acyl azide.

Formation via Activated Carboxylic Acid Derivatives

A common and effective method for preparing benzoyl azides involves the activation of the corresponding carboxylic acid. nih.gov This activation makes the carboxyl group more susceptible to nucleophilic attack by an azide source. One widely used technique is the conversion of the carboxylic acid to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to yield the desired benzoyl azide. prepchem.comrsc.org This two-step, one-pot procedure is a staple in organic synthesis for its reliability and efficiency. nih.gov

Another approach involves the use of diphenylphosphoryl azide (DPPA), which allows for the direct conversion of a carboxylic acid to an acyl azide in a single step. nih.gov This method is particularly valued for its mild reaction conditions and is frequently employed in the synthesis of complex molecules, including those with sensitive functional groups. nih.gov

Reaction Pathways Involving Inorganic Azide Reagents

Inorganic azide reagents, most notably sodium azide (NaN₃), are fundamental to the synthesis of benzoyl azides. prepchem.comrsc.orgorientjchem.org The reaction between an activated carboxylic acid derivative, such as a benzoyl chloride, and sodium azide is a classic example of nucleophilic acyl substitution. prepchem.comrsc.org The azide anion (N₃⁻) acts as the nucleophile, displacing the leaving group (e.g., chloride) from the acyl carbon to form the acyl azide.

The choice of solvent and reaction conditions can influence the efficiency of this transformation. For instance, the reaction of benzoyl chloride with sodium azide is often carried out in a biphasic system, such as acetone (B3395972) and water, at low temperatures to control the reactivity and minimize side reactions. prepchem.com The use of phase-transfer catalysts can sometimes be employed to facilitate the reaction between the organic-soluble acyl chloride and the water-soluble sodium azide.

Furthermore, the in situ generation of hydrazoic acid (HN₃) from sodium azide in the presence of an acid can also be utilized for the synthesis of azides from alcohols, although this method is less common for the direct synthesis of benzoyl azides from carboxylic acids. rsc.org It is important to note that hydrazoic acid is highly toxic and explosive, necessitating careful handling and appropriate safety precautions. google.com

Precursor Chemistry and Diversification for Related Scaffolds

The synthesis of analogues of this compound often begins with precursor molecules that can be chemically modified to introduce the desired substituents. This approach allows for the creation of a diverse library of related compounds from a common starting material.

Role of Anthraniloyl Derivatives in Synthesis

Anthranilic acid and its derivatives serve as crucial precursors for a wide range of nitrogen-containing heterocyclic compounds and substituted benzoyl azides. orientjchem.org The amino group of anthranilic acid can be readily functionalized, for example, through alkylation to introduce groups like the tert-butyl group found in this compound. The carboxylic acid moiety of the anthraniloyl scaffold can then be converted to the corresponding acyl azide using the methods described previously. orientjchem.org

The versatility of anthraniloyl derivatives extends to their use in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. For instance, derivatives of anthranilic acid can be used to construct more complex heterocyclic systems, which can then be further functionalized. rsc.org

Preparation of Substituted Benzoyl Azide Intermediates

The preparation of substituted benzoyl azide intermediates is a key strategy for accessing a variety of analogues. chemrxiv.org This can be achieved by starting with an appropriately substituted benzoic acid. A wide range of substituted benzoic acids are commercially available or can be synthesized through various aromatic substitution reactions. Once the desired substitution pattern is established on the benzene (B151609) ring, the carboxylic acid can be converted to the benzoyl azide. rsc.org

For example, benzoyl azides bearing both electron-donating and electron-withdrawing groups can be readily prepared from their corresponding benzoyl chlorides and sodium azide. rsc.org This flexibility allows for the systematic investigation of how different substituents on the aromatic ring influence the properties and reactivity of the benzoyl azide.

Methodological Advancements in Azide Synthesis

The field of organic azide synthesis is continually evolving, with new methods being developed to improve safety, efficiency, and functional group tolerance. Recent advancements include the use of flow chemistry, which allows for the safe handling of potentially hazardous reagents like azides by minimizing the reaction volume at any given time. google.com Microreactor technology, in particular, offers precise control over reaction parameters and enhances safety when working with explosive intermediates. beilstein-journals.org

Furthermore, novel reagents and catalytic systems are being explored for azide synthesis. For instance, the use of azidotrimethylsilane (B126382) (TMSN₃) in the presence of a catalyst offers an alternative to traditional methods. organic-chemistry.org Photocatalysis has also emerged as a powerful tool for C-H azidation, enabling the direct introduction of an azide group into a molecule without the need for pre-functionalization. organic-chemistry.org These modern techniques are expanding the toolkit available to chemists for the synthesis of complex azide-containing molecules, including analogues of this compound. sciencedaily.com

Catalytic Approaches and Reagent Optimization

The synthesis of benzoyl azides and their analogues can be achieved through the reaction of the corresponding benzoyl chloride with an azide source. While direct azidation is common, catalytic approaches aim to improve reaction rates, yields, and selectivity. For instance, the use of phase-transfer catalysts can be beneficial when reacting water-soluble azide salts with organic-soluble acyl chlorides.

Reagent optimization is crucial for an efficient and safe synthesis. This involves the careful selection of the azidating agent and the reaction conditions. Sodium azide is a common and cost-effective reagent, though azidotrimethylsilane (TMSN₃) offers an alternative for reactions under non-aqueous conditions. organic-chemistry.org Optimization studies for similar reactions often involve screening various solvents, temperatures, and stoichiometric ratios of reactants to maximize the yield of the desired product while minimizing side reactions. researchgate.net For example, in related N-alkylation reactions, the choice of base and solvent has been shown to be critical for achieving high selectivity. researchgate.net The use of tert-butyl nitrite (B80452) has also been explored for nitrogen transfer reactions at room temperature to form azides from acyl hydrazines, which could be an alternative pathway starting from the corresponding hydrazide of 2-(tert-butylamino)benzoic acid. rsc.org

Catalytic systems used in the formation of related C-N bonds, such as iron trichloride (B1173362) or copper(II) triflate for the synthesis of benzylic azides from alcohols, highlight potential avenues for developing catalytic routes to benzoyl azides. organic-chemistry.org The optimization would involve a systematic variation of reaction parameters to identify the most effective combination for the specific substrate.

Table 1: Illustrative Optimization of Reaction Conditions for Azide Synthesis This table is based on general principles of reaction optimization for analogous compounds.

| Entry | Catalyst | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | NaN₃ | Acetone/Water | 0 | 47 prepchem.com |

| 2 | Phase-Transfer Catalyst | NaN₃ | Dichloromethane/Water | 25 | (Predicted >50) |

| 3 | Cu(OTf)₂ | TMSN₃ | Acetonitrile | 25 | (Predicted >70) |

| 4 | FeCl₃ | TMSN₃ | Dichloromethane | Room Temp | (Predicted >65) |

Environmentally Conscious Synthetic Protocols

Green chemistry principles are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. wjpmr.com For azide synthesis, this can involve several strategies. One approach is the use of safer, less volatile solvents or even performing reactions in aqueous media or deep eutectic solvents. rsc.orgbeilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Catalyst-free protocols represent a significant step towards environmentally friendly synthesis. rsc.org For the synthesis of this compound, this could involve the direct reaction of 2-(tert-butylamino)benzoyl chloride with sodium azide in a suitable solvent system, potentially avoiding the need for metal catalysts or additives that can complicate purification and generate hazardous waste. prepchem.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing solvent usage and waste generation. researchgate.net A safer and greener process for producing sodium azide itself has been developed using benzyl (B1604629) alcohol, which reduces volatile organic compound (VOC) emissions and allows for easier recycling of the alcohol. rsc.org

Analytical Validation Techniques for Compound Identity and Purity

Ensuring the structural integrity and purity of this compound is paramount. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would be used to identify the different types of protons and their connectivity in the molecule. The aromatic protons of the benzene ring, the N-H proton of the amino group, and the protons of the tert-butyl group would all appear at characteristic chemical shifts. ¹³C NMR spectroscopy would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the azide group and the carbons of the aromatic ring and the tert-butyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. A strong, sharp absorption band around 2100-2200 cm⁻¹ is a definitive indicator of the azide (N₃) group. Other characteristic peaks would include a C=O stretching vibration for the carbonyl group around 1680-1700 cm⁻¹ and N-H stretching vibrations for the secondary amine.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak would correspond to the mass of this compound.

Table 2: Predicted Spectroscopic Data for this compound This table contains predicted data based on the compound's structure and typical values for these functional groups.

| Technique | Feature | Predicted Value/Region |

| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm |

| N-H Proton | δ 8.0-9.0 ppm (variable) | |

| tert-Butyl Protons | δ 1.3-1.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165-175 ppm |

| Aromatic Carbons | δ 110-150 ppm | |

| tert-Butyl Carbons | δ 30-35 (quat), 50-55 (C) ppm | |

| IR | Azide (N₃) Stretch | 2100-2200 cm⁻¹ |

| Carbonyl (C=O) Stretch | 1680-1700 cm⁻¹ | |

| N-H Stretch | 3300-3500 cm⁻¹ |

Chromatographic Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC) : TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction is complete.

Column Chromatography : For purification on a larger scale, column chromatography is the standard method. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are chosen to separate the desired azide from any unreacted starting materials, by-products, or impurities. The selection of the eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used for the final purity analysis of the compound. Using a suitable column and mobile phase, HPLC can detect and quantify even trace amounts of impurities, providing a precise measure of the compound's purity.

Chemical Reactivity and Mechanistic Aspects of 2 Tert Butylamino Benzoyl Azide

Fundamental Reactivity of the Azido (B1232118) Group in Conjugation with an Amide

The reactivity of 2-(tert-butylamino)benzoyl azide (B81097) is fundamentally dictated by the chemical nature of the azido group (–N₃) attached to a carbonyl carbon, which is itself part of a benzoyl system. This arrangement places the azide in conjugation with the amide functionality. Organic azides are known for their ability to undergo a variety of transformations, most notably the loss of dinitrogen gas (N₂) to form highly reactive intermediates. nih.gov The electronic properties of the azide group are influenced by the adjacent carbonyl and the tert-butylamino substituent on the benzene (B151609) ring. mdpi.com

Nitrogen Extrusion Phenomena and Nitrene Intermediates

A primary reaction pathway for acyl azides, including 2-(tert-butylamino)benzoyl azide, is the thermal or photochemical extrusion of a molecule of nitrogen (N₂). nih.gov This process generates a highly reactive electron-deficient species known as a nitrene. In this specific case, a benzoyl nitrene intermediate is formed. These nitrenes are key to the subsequent chemical transformations. For instance, in the presence of a catalyst, the nitrene can be transferred to other molecules, such as isocyanides, to form carbodiimides. nih.gov This nitrene-transfer process is efficient and atom-economical for creating new carbon-nitrogen bonds. nih.gov In some reactions, the formation of a nitrene intermediate is a crucial step that drives the reaction forward, leading to the synthesis of various heterocyclic compounds. nih.govnih.gov

Influence of Steric and Electronic Effects from the tert-Butylamino Moiety

The tert-butylamino group [–NHC(CH₃)₃] attached to the benzene ring significantly influences the reactivity of the benzoyl azide through both steric and electronic effects. mdpi.comnih.gov

Steric Effects: The bulky tert-butyl group imposes considerable steric hindrance around the reactive center. nih.gov This steric bulk can direct the approach of incoming reagents, influencing the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.net For example, in multicomponent reactions, the steric demand of the tert-butyl group can affect the diastereoselectivity of the products formed. frontiersin.org A bulky substituent like a tert-butyl group can have a significant impact on the reaction outcome, sometimes leading to the formation of alternative polycyclic products. frontiersin.org

Electronic Effects: The amino group (–NH–) is an electron-donating group due to the lone pair of electrons on the nitrogen atom. This electron-donating nature increases the electron density on the benzene ring, which can, in turn, affect the stability and reactivity of the azide and the subsequent nitrene intermediate. The electronic properties of substituents can modulate the energy levels of molecular orbitals, influencing the rates and pathways of chemical reactions. nih.gov The combination of these steric and electronic factors makes the tert-butylamino moiety a critical component in controlling the chemical behavior of this compound. researchgate.net

Multicomponent Reaction Systems

This compound has proven to be a valuable component in multicomponent reactions (MCRs), which are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.gov These reactions are highly valued for their efficiency and ability to generate molecular diversity. organic-chemistry.org

Integration into Ugi Reaction Pathways

The Ugi reaction is a well-known four-component reaction (4CR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A variation of this reaction, the Ugi-azide reaction, utilizes an azide, such as trimethylsilyl (B98337) azide or, in this context, an acyl azide, in place of the carboxylic acid to generate 1,5-disubstituted tetrazoles. nih.govmdpi.com The Ugi-azide reaction allows for the incorporation of significant molecular diversity. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated. organic-chemistry.orgwikipedia.org This iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. nih.gov In the Ugi-azide variation, the azide ion then traps this intermediate, leading to the formation of the tetrazole ring. nih.gov

Formation of Complex Amide Structures and Post-Ugi Cyclizations

The primary products of Ugi reactions are linear α-acylamino amides or, in the case of the Ugi-azide variant, functionalized tetrazoles. wikipedia.orgnih.gov These initial products, often referred to as Ugi adducts, are themselves complex structures but also serve as versatile intermediates for further transformations. nih.govbeilstein-journals.org

A powerful strategy in synthetic chemistry is the use of post-Ugi cyclization reactions. frontiersin.orgnih.govillinois.edu In this approach, the Ugi product is designed to contain additional functional groups that can react intramolecularly to form cyclic structures. illinois.edubeilstein-journals.org This Ugi/deprotection/cyclization (UDC) strategy is widely used to create diverse heterocyclic scaffolds. nih.govbeilstein-journals.org For example, Ugi adducts can be designed to undergo cyclization to form important heterocyclic systems like quinazolinones, benzimidazoles, and various fused heterocyclic compounds. nih.govnih.govnih.govrsc.org The reaction of 2-aminobenzoyl azide derivatives in a one-pot process with aldehydes, carboxylic acids, and isonitriles can lead to the synthesis of multi-substituted benzimidazoles. nih.gov

Table 1: Examples of Heterocycles Synthesized via Post-Ugi Cyclizations

| Starting Material Component | Resulting Heterocycle | Reference |

|---|---|---|

| 2-aminobenzoyl azide | Poly-substituted benzimidazoles | nih.gov |

| Azidoaniline, Boc-propargylglycine | Triazole-fused compounds | frontiersin.org |

| Mono-N-Boc-o-phenylenediamine | Benzimidazoles | nih.gov |

| 2-formylbenzoic acid | Oxoisoindoles | nih.gov |

This table is generated based on data from the text and provides examples of heterocyclic structures that can be synthesized using post-Ugi cyclization strategies.

Stereochemical Considerations in Ugi Adduct Formation

Controlling the stereochemistry in Ugi reactions can be challenging. nih.govillinois.edu The reaction often produces products as a mixture of diastereomers, especially when chiral starting materials are used. nih.govfrontiersin.org The final stereochemical outcome is influenced by several factors, including the structure of the reactants, the solvent, and the reaction temperature. illinois.edu

The steric bulk of substituents, such as the tert-butyl group in this compound, can play a role in directing the stereochemistry, though it does not always guarantee high selectivity. nih.govfrontiersin.org For instance, a study on the fluorination of Ugi adducts showed that a tert-butyl isocyanide-derived substrate led to higher enantioselective induction compared to an n-butyl isocyanide-derived one, likely due to the increased rigidity and bulkiness of the tert-butyl group. nih.gov However, in other cases, the presence of a bulky substituent might not significantly influence the diastereoselectivity. frontiersin.org The development of asymmetric Ugi reactions remains an active area of research, with strategies including the use of chiral auxiliaries, chiral catalysts, and Lewis acids to influence the stereochemical course of the reaction. nih.govillinois.eduacs.orgresearchgate.net

Table 2: Factors Influencing Stereochemistry in Ugi Reactions

| Factor | Effect on Stereochemistry | Reference |

|---|---|---|

| Chiral Auxiliaries | Can provide good stereocontrol; cleavage allows further modification. | illinois.edu |

| Lewis Acid Catalysts | Can influence diastereoselectivity, sometimes inverting selectivity. | illinois.eduresearchgate.net |

| Temperature | Lower temperatures can enhance selectivity by favoring the kinetic product. | illinois.edu |

| Isocyanide Structure | Bulkier groups (e.g., tert-butyl) can increase enantioselectivity. | nih.gov |

This table summarizes key factors that can influence the stereochemical outcome of Ugi reactions as described in the provided text.

Sequential and Cascade Reaction Sequences

Sequential and cascade reactions involving azide functionalities are powerful tools for the efficient construction of complex molecular architectures from simple starting materials. These processes, which can be catalyzed by various metals or proceed under thermal conditions, often involve a series of intramolecular events that lead to the formation of multiple rings in a single synthetic operation.

In the context of related azide-containing compounds, cascade reactions have been employed to synthesize intricate polycyclic systems. For instance, a two-step process combining organocatalysis and ruthenium-catalysis has been developed for the synthesis of drug-like carbocycles through a cascade of reactions including TCRA/C-allylation/enyne-RCM/Diels–Alder sequences. Similarly, the Banert cascade, which involves the rearrangement of propargylic azides, can proceed through either sigmatropic or prototropic mechanisms to yield 1H-triazoles. Kinetic analysis of the Banert cascade has provided insights into the factors that govern the reaction pathway, allowing for the prediction of product formation.

Enzymatic cascade reactions also highlight the efficiency of sequential transformations in building molecular complexity. For example, terpene cyclases utilize carbocation-driven cascade rearrangements to construct diverse polycyclic scaffolds from linear precursors. While specific examples detailing sequential and cascade reactions of this compound are not prevalent in the reviewed literature, the reactivity of the azide and the ortho-amino functionalities suggests its potential as a substrate in such transformations for the synthesis of novel heterocyclic frameworks.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, and the azide group of this compound is a versatile participant in these transformations. Specifically, 1,3-dipolar cycloadditions and the Staudinger reaction are prominent examples of its reactivity.

The azide moiety is a classic 1,3-dipole and readily engages in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. These triazoles are aromatic and exhibit high stability, making this a highly favorable and widely utilized reaction in organic synthesis and chemical biology. The reaction can be performed under thermal conditions or, more commonly, with the aid of a catalyst to enhance reaction rates and control regioselectivity.

The utility of 1,3-dipolar cycloadditions extends to the synthesis of a wide array of heterocyclic compounds. For instance, the reaction of azomethine ylides, generated from aldehydes and α-amino acids, with various dipolarophiles provides access to pyrrolidine-containing structures. Furthermore, the cycloaddition of diazomethanes to activated acetylenes is a well-established method for constructing the 3H-pyrazole heterocyclic system.

In a related context, the cycloaddition of heterocyclic azides with 2-cyanoacetamidines, followed by a Cornforth-type rearrangement, has been developed as a novel route to C,N-diheteroarylcarbamidines. This base-catalyzed, transition-metal-free method demonstrates the broad scope of cycloaddition reactions involving azides for the synthesis of diverse heterocyclic structures.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click chemistry reaction, renowned for its reliability, broad functional group tolerance, and high efficiency in forming 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions and offers excellent regioselectivity, a significant advantage over the thermal azide-alkyne cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers.

The mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle significantly lowers the activation barrier compared to the uncatalyzed thermal reaction. Quantum mechanical studies have shed light on the structure of the copper acetylide species and the pre-reactive complexation of the azide and alkyne that facilitates the cycloaddition.

The CuAAC has been widely applied in various fields, including the synthesis of complex molecules and bioconjugation. For instance, it has been used to link different building blocks, including peptides and proteins. While direct examples of CuAAC with this compound are not explicitly detailed, the general principles and broad applicability of this reaction suggest its potential for the selective construction of triazole-containing compounds derived from this azide. The synthesis of related aryl azides for CuAAC reactions can be achieved from anilines using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382).

Thermal azide-alkyne cycloaddition (TAAC) represents the uncatalyzed version of the reaction, typically requiring elevated temperatures to overcome the activation energy barrier. This process often leads to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. Despite the lack of regioselectivity, thermal cycloadditions have their applications, for instance, as a low-temperature cross-linking method for polymer dielectrics.

Catalysis can be employed to control the outcome of cycloaddition reactions. Besides the well-known CuAAC, other metals can also catalyze such transformations. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,

Intramolecular Rearrangements and Cyclizations

Aza-Wittig Reaction in Benzimidazole (B57391) Synthesis

The aza-Wittig reaction is a powerful tool in synthetic organic chemistry for the formation of carbon-nitrogen double bonds. In the context of this compound, this reaction serves as a key step in the synthesis of benzimidazole derivatives. While direct studies on this compound might be limited, the reactivity can be inferred from the well-established chemistry of 2-aminobenzoyl azide precursors.

The process is initiated by the reaction of the acyl azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate readily loses dinitrogen (N₂) to generate a highly reactive iminophosphorane. The subsequent intramolecular aza-Wittig reaction involves the nucleophilic attack of the iminophosphorane nitrogen onto the carbonyl carbon of a suitable reaction partner, often introduced through a multi-component reaction, such as the Ugi reaction.

A one-pot synthesis of multisubstituted benzimidazoles has been developed utilizing a sequential Ugi and catalytic aza-Wittig reaction sequence starting from 2-aminobenzoyl azide precursors. organic-chemistry.org In this approach, a 2-aminobenzoyl azide, an aldehyde, an acid, and an isocyanide undergo an Ugi four-component condensation (4CC). The resulting intermediate then undergoes an intramolecular aza-Wittig reaction, catalyzed by a phospholene oxide, to yield the benzimidazole core. organic-chemistry.org The tert-butylamino group in this compound would be expected to influence the steric and electronic environment of the reaction, potentially affecting reaction rates and yields.

An alternative, "aza-Wittig-equivalent" process for the synthesis of 1,2-disubstituted benzimidazoles has also been reported. This method involves the reaction of o-phenylenediamine (B120857) derivatives with tert-butanesulfoxide and N-bromosuccinimide (NBS) under acidic conditions to afford the benzimidazole products. umich.edu Although this does not directly involve an acyl azide, it highlights the utility of aza-Wittig type transformations in accessing the benzimidazole scaffold.

The general mechanism for the formation of benzimidazoles from 2-aminobenzoyl azides via an aza-Wittig reaction is depicted below:

Table 1: Key Steps in Aza-Wittig Reaction for Benzimidazole Synthesis

| Step | Description |

| 1. Iminophosphorane Formation | This compound reacts with a phosphine (e.g., PPh₃) to form an iminophosphorane with the elimination of N₂. |

| 2. Intramolecular Cyclization | The iminophosphorane nitrogen attacks an electrophilic carbon center within the same molecule. |

| 3. Elimination | A phosphine oxide (e.g., Ph₃PO) is eliminated, leading to the formation of the benzimidazole ring. |

Benzoxazepinone and Benzoxazinone (B8607429) Formation

The intramolecular reactions of this compound can also lead to the formation of other heterocyclic systems, such as benzoxazepinones and benzoxazinones. The formation of these seven- and six-membered rings, respectively, is contingent on the reaction conditions and the nature of the substituents on the aromatic ring.

The Curtius rearrangement of the benzoyl azide is a key process that can initiate the formation of these heterocycles. Upon thermal or photochemical activation, the acyl azide rearranges with loss of N₂ to form an isocyanate intermediate. The fate of this highly reactive isocyanate is then determined by the intramolecular trapping by a suitably positioned nucleophile.

In the case of this compound, the tert-butylamino group itself does not directly participate in the cyclization to form an oxygen-containing ring. However, if a hydroxyl or a potential hydroxyl group (e.g., a methoxy (B1213986) group that can be demethylated in situ) is present at the ortho position to the amino group, intramolecular cyclization can occur.

For instance, a related precursor, 2-aminobenzoyl azide, can be envisioned to participate in the formation of benzoxazinones. While specific literature on this compound leading to these specific heterocycles is scarce, the general synthetic strategies for benzoxazinones often involve the cyclization of ortho-functionalized anilines. organic-chemistry.org The synthesis of benzoxazinones can be achieved through the reaction of α-keto acids with 2-aminophenols. organic-chemistry.org

The plausible pathway to a benzoxazinone would involve the Curtius rearrangement of the acyl azide to an isocyanate. If a hydroxyl group is present on the aniline (B41778) ring, it can attack the isocyanate carbon, leading to the formation of a carbamate (B1207046) linkage and subsequent cyclization to the benzoxazinone ring. The formation of a seven-membered benzoxazepinone ring is less common but could potentially occur under specific conditions that favor the corresponding ring closure.

Nucleophilic and Electrophilic Transformations

Reactions with Amines and Other Nucleophiles

The benzoyl azide functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reaction, a form of nucleophilic acyl substitution, results in the displacement of the azide group (N₃⁻), which is a good leaving group. A variety of nucleophiles can participate in this transformation, with amines being a prominent example.

The reaction with primary and secondary amines typically proceeds via an addition-elimination mechanism, leading to the formation of the corresponding amides. wmich.edu The reaction kinetics are generally second-order and are influenced by the polarity of the solvent, with more polar solvents accelerating the reaction. wmich.edu The steric hindrance of the amine nucleophile also plays a crucial role; bulkier amines react more slowly. wmich.edu Conversely, for amines with similar steric profiles, the rate of reaction increases with increasing basicity. wmich.edu

The reaction of this compound with an amine (R¹R²NH) can be represented as follows:

2-(t-BuNH)C₆H₄CON₃ + R¹R²NH → 2-(t-BuNH)C₆H₄CONR¹R² + HN₃

The steric bulk of the tert-butylamino group at the ortho position is expected to influence the rate of this reaction by shielding the carbonyl carbon from the incoming nucleophile.

Other nucleophiles, such as alcohols and thiols, can also react with the acyl azide to form esters and thioesters, respectively, although these reactions may require catalysis or more forcing conditions compared to the reaction with amines. The azide ion itself can act as a nucleophile in certain contexts, but in the case of nucleophilic acyl substitution on the benzoyl azide, it primarily functions as a leaving group.

The Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566), is a classic method for preparing primary amines and highlights the nucleophilic character of the phthalimide anion. libretexts.org While not a direct reaction of the title compound, it illustrates the principle of nucleophilic substitution relevant to amine synthesis. Reductive amination of aldehydes and ketones is another important method for amine synthesis. libretexts.org

Reactions Involving Electrophilic Activation

Electrophilic activation of the carbonyl group, for example by a Lewis acid or a strong protic acid, would render the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. A method for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O). nih.gov A similar activation of the amide within the this compound could potentially facilitate intramolecular reactions.

The azide group itself can react with electrophiles. For instance, the Brønsted- or Lewis-acid-catalyzed decomposition of azides can lead to the formation of iminium ions. umich.edu In the case of benzylic azides, this can lead to the formation of cationic 2-azabutadienes which can participate in cycloaddition reactions. umich.edu While this compound is an aryl azide, similar acid-promoted activation could potentially lead to reactive intermediates.

Electrophilic aromatic substitution on the benzene ring is also a possibility. The tert-butylamino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. The outcome of electrophilic substitution reactions would therefore be highly dependent on the reaction conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions. nih.gov These computational methods allow for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates, which can be difficult or impossible to study experimentally. nih.govnih.gov

For this compound, DFT calculations could provide significant insights into its reactivity. For example, in the aza-Wittig reaction for benzimidazole synthesis, DFT could be used to:

Calculate the energy barriers for the formation of the iminophosphorane and the subsequent intramolecular cyclization.

Elucidate the role of the catalyst in lowering the activation energy of the reaction.

Investigate the effect of the tert-butylamino substituent on the geometry and energy of the transition states.

Similarly, for the formation of benzoxazepinones and benzoxazinones via the Curtius rearrangement, DFT calculations could:

Model the transition state for the rearrangement of the acyl azide to the isocyanate.

Compare the energy barriers for the intramolecular attack of different nucleophiles (e.g., an ortho-hydroxyl group) on the isocyanate.

Predict the most likely cyclization pathway (i.e., formation of a six- or seven-membered ring).

In the study of nucleophilic and electrophilic transformations, DFT can be used to:

Calculate the molecular electrostatic potential (MEP) map to identify the most nucleophilic and electrophilic sites in the molecule. rsc.org

Model the addition-elimination mechanism for the reaction with amines and determine the rate-determining step.

Investigate the mechanism of electrophilic activation and the nature of the resulting reactive intermediates.

Frontier Molecular Orbital (FMO) analysis, another component of DFT studies, can provide qualitative insights into the reactivity of the molecule. nih.gov The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the sites of nucleophilic and electrophilic attack. researchgate.net

While specific DFT studies on this compound may not be readily available in the literature, the application of these computational methods to similar systems demonstrates their power in predicting and understanding chemical reactivity. nih.govnih.gov

Transition State Analysis and Reaction Energetics

The thermal Curtius rearrangement of benzoyl azides is widely accepted to proceed through a concerted mechanism, where the migration of the aryl group and the extrusion of nitrogen gas occur simultaneously. wikipedia.org This pathway is favored over a stepwise process involving a discrete nitrene intermediate, as supported by thermodynamic calculations and the absence of nitrene-derived byproducts in thermal reactions. acs.org The transition state for this rearrangement is a critical point on the potential energy surface that dictates the reaction's feasibility and rate.

The electronic nature of substituents on the benzoyl ring significantly influences the stability of the transition state and, consequently, the activation energy of the rearrangement. Electron-donating groups are known to accelerate the reaction by stabilizing the electron-deficient transition state. The tert-butylamino group at the ortho position in this compound is a strong electron-donating group through resonance and induction. This electronic effect is expected to lower the activation energy for the Curtius rearrangement compared to unsubstituted benzoyl azide.

Computational studies on related systems, such as phosphoryl, phosphinyl, and phosphinoyl azides, have provided valuable insights into the energetics of such rearrangements. nih.gov For instance, the calculated activation free energies (ΔG‡) for the Curtius-like rearrangements of dimethylphosphinyl and dimethylphosphoryl azides are 45.4 and 47.0 kcal/mol, respectively, according to CBS-QB3 theory. nih.gov While these values are for different classes of azides, they highlight the significant energy barrier that must be overcome for the rearrangement to occur. For benzoyl azides, these barriers are generally lower.

A study on the thermal decomposition of various ortho-substituted phenyl azides provides a comparative basis for understanding the influence of substituents on decomposition temperatures, which are related to the activation energy. researchgate.net Although this study focused on phenyl azides rather than benzoyl azides, the principles of substituent effects on thermal stability are relevant.

To illustrate the potential energetics, a hypothetical data table based on general trends observed for substituted benzoyl azides is presented below. It is crucial to note that these are representative values and not experimental data for this compound.

| Substituent (ortho-position) | Relative Activation Energy (kcal/mol) (Hypothetical) | Expected Effect on Reaction Rate |

|---|---|---|

| -H | Baseline | Reference |

| -NO₂ | Higher | Slower |

| -Cl | Slightly Higher | Slightly Slower |

| -OCH₃ | Lower | Faster |

| -N(t-Bu)H | Significantly Lower | Significantly Faster |

Reaction Dynamics and Kinetics Modeling

The kinetics of the Curtius rearrangement are typically first-order, consistent with a unimolecular decomposition process. nih.gov The rate of the reaction is highly dependent on temperature and the nature of the substituent on the benzoyl ring. For this compound, the presence of the bulky and electron-donating tert-butylamino group at the ortho position introduces both steric and electronic effects that can influence the reaction dynamics.

The "ortho-effect," a phenomenon observed for ortho-substituted benzene derivatives, can play a significant role. acs.org This effect can be a combination of steric hindrance, intramolecular hydrogen bonding, and electronic interactions that can alter the reaction rate compared to the para-substituted isomer. In the case of this compound, intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen or the azide nitrogen could influence the conformation of the molecule and the geometry of the transition state.

Kinetic studies on the thermal decomposition of meta- and para-substituted benzazides in toluene (B28343) have shown a clear correlation between the substituent's electronic properties and the reaction rate. acs.org While specific kinetic data for this compound is not available, the principles from these studies can be applied. The strong electron-donating nature of the amino group is expected to lead to a significantly faster decomposition rate compared to unsubstituted benzoyl azide.

A study on the thermal decomposition of five ortho-substituted phenyl azides using calorimetric techniques provides insight into how different functional groups affect the decomposition profile, which is a reflection of the underlying kinetics. researchgate.net

A representative data table illustrating the expected kinetic parameters for the thermal decomposition of substituted benzoyl azides is provided below. These values are illustrative and not specific to this compound.

| Substituent (ortho-position) | Relative Rate Constant (k_rel) at a Given Temperature (Hypothetical) | Decomposition Temperature (°C) (Hypothetical) |

|---|---|---|

| -H | 1 | ~80-100 |

| -NO₂ | < 1 | > 100 |

| -Cl | ~ 0.8 | ~90-110 |

| -OCH₃ | > 1 | < 80 |

| -N(t-Bu)H | >> 1 | Significantly < 80 |

Synthetic Applications of 2 Tert Butylamino Benzoyl Azide and Its Analogues in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. Organic azides serve as versatile precursors for the synthesis of these structures through various reaction pathways, including intramolecular cyclizations, cycloadditions, and rearrangement-based strategies mdpi.comnih.gov. The 2-(tert-Butylamino)benzoyl azide (B81097) molecule incorporates the key functionalities of an anthranilic acid derivative and an acyl azide, suggesting its potential as a building block for diverse heterocyclic systems researchgate.net.

Benzimidazoles and Related Fused Heterocycles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities semanticscholar.org. The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative semanticscholar.orgbeilstein-journals.org. In the context of 2-(tert-Butylamino)benzoyl azide, a plausible pathway to benzimidazole (B57391) synthesis involves its conversion to a more reactive intermediate.

One potential strategy is the reaction of the corresponding carboxylic acid, 2-(tert-butylamino)benzoic acid, with o-phenylenediamine under dehydrating conditions. Alternatively, the benzoyl azide could undergo a Curtius rearrangement upon heating to form an isocyanate. This isocyanate could then react with o-phenylenediamine to form a urea derivative, which would subsequently cyclize to form a benzimidazolone, a related fused heterocycle.

Another approach involves the reaction of N-protected o-phenylenediamines with acyl precursors. For instance, N-tosyl-o-phenylenediamine has been used in the synthesis of 2-substituted benzimidazoles to avoid side reactions beilstein-journals.org. By analogy, a reaction between this compound or its corresponding acyl chloride and an o-phenylenediamine derivative could be envisioned. The reaction conditions for such syntheses vary widely, often employing catalysts or microwave assistance to improve yields and reduce reaction times researchgate.netresearchgate.net.

| Reagent 1 | Reagent 2 | Product | Method |

| o-Phenylenediamine | Aldehyd | 2-Substituted Benzimidazole | Condensation |

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole | Phillips Condensation (acid-catalyzed) |

| N-Tosyl-o-phenylenediamine | Thioamide | 2-Substituted Benzimidazole | Desulfurative Cyclization beilstein-journals.org |

| o-Phenylenediamine | Isatoic Anhydride (B1165640) | 2-(2-aminophenyl)quinazolin-4(3H)-one | Ring-opening and cyclization |

This table summarizes general methods for benzimidazole synthesis that could be conceptually applied to derivatives of 2-(tert-butylamino)benzoic acid.

Quinazoline-3-Oxide Formation

Quinazoline-3-oxides are valuable synthetic intermediates for the preparation of various quinazoline derivatives nih.govresearchgate.net. The synthesis of these N-oxides often involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes nih.gov. While this specific pathway is not directly applicable to this compound, the chemistry of related azido (B1232118) compounds offers insight into potential routes.

For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride has been developed for the one-pot synthesis of quinazoline-3-oxides researchgate.net. This reaction proceeds through an azide-isocyanide denitrogenative coupling followed by condensation and cyclization. Although this compound has a benzoyl azide rather than an azidobenzaldehyde structure, the core reactivity of the azide group is central. It is conceivable that under specific catalytic conditions, the benzoyl azide could be transformed into a reactive nitrene or a related species that initiates cyclization with appropriate reaction partners.

Furthermore, derivatives of 2-aminobenzoic acid, such as isatoic anhydride, are well-known precursors for quinazolinones through reactions with amines and a one-carbon source like an aldehyde or orthoformate researchgate.netnih.gov. This highlights the utility of the 2-aminobenzoyl scaffold in constructing the quinazoline core.

| Precursor | Reagents | Product | Key Transformation |

| N-Acyl-2-aminoaryl ketone oxime | Hydroxylamine HCl | Quinazoline-3-Oxide | Intramolecular Cyclocondensation nih.gov |

| 2-Azidobenzaldehyde | Isocyanide, Hydroxylamine HCl, Pd catalyst | Quinazoline-3-Oxide | Azide-Isocyanide Coupling/Cyclization researchgate.net |

| Isatoic Anhydride | Primary Amine, Aldehyde | 2,3-Dihydroquinazolin-4(1H)-one | Three-Component Reaction researchgate.netnih.gov |

| 2-Aminobenzophenone | N-Methylamines, I₂, NH₄Cl | Quinazoline | Iodine-catalyzed C(sp³)-H amination nih.gov |

This table presents established methods for synthesizing quinazoline derivatives, illustrating the types of precursors and reactions that could be relevant for analogues of this compound.

β-Lactam Ring System Assembly

The β-lactam is a four-membered cyclic amide that forms the core structure of penicillin and related antibiotics nih.gov. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and powerful method for constructing the β-lactam ring illinois.edu. While this compound is not a direct precursor in the traditional Staudinger cycloaddition, the broader Staudinger reaction involving azides and phosphines provides a potential connection to this area of synthesis alfa-chemistry.comwikipedia.org.

The reaction of an organic azide with a phosphine (B1218219), such as triphenylphosphine, yields an iminophosphorane (or aza-ylide) thermofisher.comchemistry-reaction.com. This transformation is highly efficient and forms the basis of the Staudinger ligation and the aza-Wittig reaction wikipedia.org. Specifically, benzoyl azides react with triphenylphosphine to generate the corresponding benzoyl aza-ylides alfa-chemistry.comchemistry-reaction.com. These intermediates are highly reactive towards electrophiles.

A potential, albeit complex, application could involve an intramolecular reaction. If a molecule containing both a benzoyl azide moiety and a tethered ketene or ketene precursor could be designed, an intramolecular Staudinger reaction followed by cyclization could theoretically lead to a fused β-lactam system. More established methods for β-lactam synthesis that could be relevant involve the reaction of ketenes, derived from acyl chlorides, with imines, sometimes catalyzed by chiral bases to achieve enantioselectivity nih.govnih.gov. The synthesis of novel β-lactams has also been achieved through intramolecular 1,3-dipolar cycloadditions involving azide functionalities rsc.org.

Exploration of other N-Heterocycles

The rich chemistry of the acyl azide functional group opens avenues for the synthesis of various other N-heterocycles mdpi.comnih.gov. One significant reaction is the photocatalyzed C-H amidation of electron-rich heteroarenes using benzoyl azides, which proceeds under mild conditions with dinitrogen as the only byproduct researchgate.net. This allows for the direct formation of C-N bonds and the synthesis of heteroaromatic amides. This compound could potentially be used in such transformations to introduce the 2-(tert-butylamino)benzamido group onto various heterocyclic cores.

Additionally, the Curtius rearrangement of the benzoyl azide moiety upon thermal or photochemical activation yields an isocyanate. This highly reactive intermediate can be trapped with various nucleophiles. For example, reaction with hydrazines could lead to semicarbazides, which are precursors for triazole and oxadiazole ring systems. This reactivity is analogous to that of 2-aminobenzhydrazide, which is used to prepare heterocycles like thiadiazoles, oxadiazoles, and triazoles researchgate.net. The resulting N-(tert-butyl)-2-aminophenyl isocyanate is a valuable synthon for quinazolinones and other fused heterocyclic systems.

Integration into Polymer Chemistry and Materials Science

Azide chemistry has become an indispensable tool in polymer science, enabling polymer functionalization, cross-linking, and the synthesis of complex macromolecular architectures through "click" chemistry and other azide-based reactions nih.govsigmaaldrich.com.

Polymer Functionalization through Azide-Based Initiators

Azide-containing molecules can serve as or be converted into polymerization initiators. While common thermal initiators include azo compounds like AIBN and peroxides like benzoyl peroxide tcichemicals.comfujifilm.com, azide derivatives offer unique functionalities. For instance, azide salts like tetrabutylammonium azide have been shown to initiate the anionic polymerization of monomers such as ethyl acrylate, yielding azide-terminated polymers that are ready for subsequent "click" functionalization rsc.org.

In the context of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), initiators and chain transfer agents (CTAs) bearing azide groups are particularly valuable. Synthesizing RAFT polymers with a terminal azide group can be achieved by using an azide-functionalized initiator (e.g., an azide derivative of 4,4′-azobis(4-cyanovaleric acid), Az-ACVA) or an azide-functionalized CTA nih.gov. These azide-terminated polymers can then be easily modified. A molecule like this compound could potentially be modified to create a novel initiator. For example, it could be incorporated into a larger structure that also contains a thermally labile azo group.

The presence of the tert-butylamino group is also significant, as polymers like poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) are well-known pH-responsive materials nih.gov. An initiator derived from this compound could potentially be used to synthesize PTBAEMA or related polymers, thereby incorporating the initiator fragment's specific properties at the polymer chain end.

| Initiation Method | Initiator Type | Monomer Example | Resulting Polymer |

| Anionic Polymerization | Azide Salt (e.g., Bu₄N⁺N₃⁻) | Ethyl Acrylate | Azide-end functionalized polyacrylate rsc.org |

| RAFT Polymerization | Azide-functionalized Azo Initiator (Az-ACVA) | Methacrylates | α-Azide functionalized polymer nih.gov |

| RAFT Polymerization | Azide-functionalized CTA (Az-CTPA) | Methacrylates | α-Azide functionalized polymer nih.gov |

| Ring-Opening Polymerization | N/A (Termination) | ε-Caprolactone | Functionalized polyester (terminated with acyl chlorides) mdpi.com |

This table illustrates various strategies for incorporating azide functionality into polymers, highlighting the potential roles for azide-based initiators.

Grafting onto Polymer Substrates via Azide Chemistry

The surface modification of polymers is a crucial step in enhancing their performance and expanding their applications. Azide chemistry, particularly involving compounds like this compound analogues, offers a robust method for grafting functional polymer chains onto various polymer backbones. This "grafting-to" approach allows for the precise control over the properties of the final material.

A notable example involves the grafting of poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) onto polypropylene (PP) surfaces. nih.gov In this process, a PTBAEMA polymer with a terminal primary amine group is synthesized. This is achieved through atom-transfer radical polymerization (ATRP) using an initiator containing an azide group. The terminal azide is subsequently converted to a primary amine via a Huisgen [3+2] cycloaddition with propargylamine. nih.gov This amine-terminated PTBAEMA is then reactively blended with maleic anhydride-grafted polypropylene. The primary amine of the PTBAEMA reacts with the anhydride groups on the PP backbone, forming a stable covalent bond and effectively grafting the PTBAEMA chains onto the PP substrate. nih.gov

This method of reactive compatibilization addresses the inherent immiscibility between the hydrophilic PTBAEMA and the hydrophobic PP, resulting in a stable, functionalized material. nih.gov The covalent attachment ensures the long-lasting presence of the grafted polymer on the surface, preventing its leaching and ensuring the durability of the imparted functionality, such as antimicrobial properties. nih.gov

The versatility of azide chemistry in polymer grafting is further highlighted by the use of various techniques to introduce azide and alkyne functionalities into polymers. These include the conversion of terminal hydroxyl or halide groups into azides, or the use of functional initiators in controlled polymerization processes. merckmillipore.com These azide-functionalized polymers can then be "clicked" onto polymer substrates containing complementary alkyne groups, or vice versa, via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nyu.edu

| Grafting Method | Polymer Substrate | Grafted Polymer/Analogue | Key Features |

| Reactive Blending | Polypropylene (PP) | Poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) | Covalent linkage via reaction of amine-terminated PTBAEMA with maleic anhydride-grafted PP. nih.gov |

| "Click" Chemistry (CuAAC) | Alkyne-functionalized polymers | Azide-terminated polymers | Highly efficient and specific covalent bond formation between azide and alkyne groups. merckmillipore.comnyu.edu |

| Photochemical Grafting | Various polymers (e.g., COC, PMMA) | Perfluorinated aromatic azides | UV irradiation induces nitrene formation and insertion into C-H or C=C bonds of the polymer surface. nih.gov |

Functionalization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore environments. The ability to functionalize the internal and external surfaces of MOFs is crucial for tailoring their properties for specific applications such as gas storage, catalysis, and drug delivery. Post-synthetic modification (PSM) using azide-containing reagents, including analogues of this compound, has become a powerful strategy for introducing new functionalities into pre-synthesized MOFs.

One of the most widely used methods for MOF functionalization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for its high efficiency and specificity. nih.gov This approach involves the synthesis of MOFs bearing either azide or alkyne functionalities on their organic linkers. Subsequent reaction with a molecule containing the complementary functional group allows for the covalent attachment of new moieties to the MOF structure. For instance, an azide-functionalized MOF can be readily modified by reaction with a terminal alkyne.

Aryl azides, which are structurally related to benzoyl azides, are often incorporated into MOF linkers to serve as handles for PSM. While aryl azides are generally less reactive than their aliphatic counterparts, they provide a stable platform for subsequent chemical transformations. nih.gov The introduction of an azidomethyl group onto a benzene (B151609) dicarboxylic acid linker, for example, provides a highly reactive benzyl (B1604629) azide handle that can be readily incorporated into canonical MOFs like IRMOF-1 and UiO-66. nih.gov These azide-functionalized MOFs can then undergo efficient CuAAC reactions with a variety of alkynes, allowing for the introduction of diverse functional groups. nih.gov

Furthermore, the azide groups within the MOF structure can be transformed into other functional groups. For example, the Staudinger reduction of an azidomethyl-appended MOF using trimethylphosphine and water can yield a primary benzylic amine, providing another versatile handle for further functionalization. nih.gov This demonstrates the utility of azide-functionalized MOFs as platforms for a wide range of chemical modifications, enabling the fine-tuning of their properties while maintaining their crystalline structure and porosity. nih.gov

| MOF Functionalization Strategy | MOF Type | Functional Group Introduced | Key Features |

| Post-Synthetic Modification (PSM) via CuAAC | Azide-functionalized MOFs (e.g., UiO-66-N3) | Various alkyne-containing molecules | High efficiency and specificity of the "click" reaction allows for covalent attachment of new functionalities. nih.gov |

| PSM of Benzyl Azide-Appended MOFs | IRMOF-1-CH2N3, UiO-66-CH2N3 | Functional alkynes | Highly reactive benzyl azide enables efficient CuAAC reactions for introducing diverse functional groups. nih.gov |

| Staudinger Reduction | Azidomethyl-appended MOFs (e.g., UiO-66-CH2N3) | Primary benzylic amines | Conversion of the azide to a versatile amine handle for further modifications, while retaining MOF crystallinity. nih.gov |

Modular Assembly of Advanced Organic Compounds

The concept of modular assembly, where complex molecules are constructed from well-defined building blocks, is a central paradigm in modern organic synthesis. This compound and its analogues serve as valuable modules in this approach, offering a versatile handle for the construction of advanced organic compounds with tailored properties.

Ligand Design in Catalysis

The performance of a transition metal catalyst is critically dependent on the nature of the ligands coordinating to the metal center. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalyst's activity, selectivity, and stability. While direct applications of this compound in ligand synthesis are not extensively documented in the available literature, the tert-butylamino group is a common feature in ligand design, often employed to modulate the steric environment around a metal center.

For instance, tert-butylamine (B42293) itself has been shown to act as a cost-effective bifunctional additive in nickel-catalyzed photoredox reactions, serving as both a base and a ligand. nyu.edu This highlights the utility of the tert-butylamino moiety in facilitating catalytic transformations. The bulky tert-butyl group can influence the coordination sphere of the metal, potentially enhancing catalytic activity and selectivity.

The synthesis of ligands often involves the coupling of various molecular fragments. The azide group in this compound could, in principle, be utilized to "click" this fragment onto a ligand scaffold containing an alkyne functionality. This modular approach would allow for the systematic variation of the ligand structure and the investigation of the resulting effects on catalytic performance.

| Ligand Design Principle | Role of tert-Butylamino Group | Potential Application of Benzoyl Azide Moiety |

| Steric Hindrance | The bulky tert-butyl group can create a specific steric environment around the metal center, influencing substrate binding and product selectivity. | The azide can be used in a "click" reaction to attach the benzoyl fragment to a larger ligand backbone. |

| Electronic Effects | The amino group can influence the electron density at the metal center, thereby modulating its reactivity. | The benzoyl group can be further functionalized to introduce additional electronic or coordinating groups. |

| Bifunctionality | The tert-butylamino moiety can act as both a ligand and a base in certain catalytic systems. nyu.edu | The azide offers a versatile handle for post-synthetic modification of the ligand. |

Precursors for Multi-Functionalized Molecular Entities

The azide functionality in this compound makes it a valuable precursor for the synthesis of a wide range of multi-functionalized molecular entities, particularly nitrogen-containing heterocycles. Organic azides are highly reactive and versatile building blocks in the assembly of structurally diverse heterocyclic systems. nih.gov

One of the most prominent reactions of azides is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is exceptionally efficient and tolerant of a wide range of functional groups, making it ideal for the construction of complex molecules. tu-dresden.de Substituted benzoyl azides can be employed in these reactions to introduce the benzoyl moiety into the resulting triazole ring.

Furthermore, the reaction of aryl azides with strong acids can lead to the formation of nitrenium ion intermediates, which can undergo intramolecular cyclization to form fused nitrogen heterocycles such as indoles and azepines. This provides a pathway to complex polycyclic aromatic systems from relatively simple azide precursors.

The tert-butylamino group on the benzoyl ring can serve to modulate the reactivity of the azide or to provide a point for further functionalization. The synthesis of bioactive molecules often relies on the construction of a central scaffold that can be decorated with various functional groups to optimize its biological activity. The this compound framework provides a versatile platform for such endeavors. For example, the azide can be used to link the molecule to a biomolecule or a solid support, while the tert-butylamino group and the aromatic ring can be modified to fine-tune the molecule's properties.

| Reaction Type | Reactant with Benzoyl Azide Analogue | Product Type | Key Features |

| [3+2] Cycloaddition | Alkynes | 1,2,3-Triazoles | Highly efficient "click" reaction for the synthesis of functionalized triazoles. tu-dresden.de |

| Acid-catalyzed Cyclization | Intramolecular reaction | Fused Nitrogen Heterocycles (e.g., indoles) | Formation of polycyclic aromatic systems via nitrenium ion intermediates. |

| Staudinger Reaction | Phosphines | Iminophosphoranes/Amines | Reduction of the azide to an amine, providing a new functional handle. |

Perspectives and Emerging Research Avenues for 2 Tert Butylamino Benzoyl Azide Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of 2-(tert-butylamino)benzoyl azide (B81097) and its subsequent reactions are ripe for innovation under this paradigm.

Future research is likely to focus on developing synthetic routes that move away from hazardous reagents and solvents. For instance, traditional azide synthesis often involves sodium azide, which requires careful handling. Greener alternatives for the synthesis of the parent sodium azide itself are being explored, such as using benzyl (B1604629) nitrite (B80452) to reduce reaction times and eliminate volatile organic compound (VOC) emissions. rsc.org For the synthesis of the final benzoyl azide, methods that employ recyclable catalysts or use water as a solvent are highly desirable. organic-chemistry.orgyoutube.com Microwave-assisted synthesis, which can dramatically reduce reaction times and energy input, represents another promising avenue for the nucleophilic substitution of acyl halides with azide salts in aqueous media. organic-chemistry.org

Furthermore, photocatalysis offers a powerful tool for green synthesis. Recent developments have shown that benzoyl azides can be synthesized from benzotrichlorides using a rhodium-ion-modified TiO2 photocatalyst under visible light at room temperature. kyushu-u.ac.jp This method is a one-pot reaction that proceeds in moderate yields under mild conditions, representing a sustainable molecular transformation. kyushu-u.ac.jp The application of such photocatalytic methods to generate 2-(tert-butylamino)benzoyl azide from a suitable precursor could significantly improve the environmental footprint of its production.

Table 1: Comparison of Synthetic Methods for Azides

| Method | Advantages | Disadvantages | Green Chemistry Relevance |

| Traditional (e.g., from Acyl Chloride + NaN3) | High yielding, well-established. | Use of potentially hazardous reagents (NaN3, volatile solvents). | Low |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy use. organic-chemistry.org | May require specialized equipment. | High |

| Photocatalysis (from Benzotrichloride) | Uses visible light, mild conditions, one-pot reaction. kyushu-u.ac.jp | May require specific photocatalysts and starting materials. | Very High |

| Flow Chemistry | Excellent reaction control, safer handling of hazardous intermediates, easy scale-up. organic-chemistry.org | High initial equipment cost. | Very High |

Expanding the Scope of Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient in building molecular complexity. beilstein-journals.org They align with green chemistry principles due to their high atom economy and reduction of purification steps. beilstein-journals.org this compound is an excellent candidate for inclusion in novel MCRs and cascade reactions.

The Ugi-azide reaction, a prominent MCR, is one of the most effective methods for synthesizing 1,5-disubstituted-1H-tetrazoles. mdpi.com In this reaction, an aldehyde, an amine, an isocyanide, and an azide source (like TMSN3) combine to form a tetrazole ring. mdpi.com While this compound itself would not typically act as the azide component in a standard Ugi-azide reaction, its precursor, 2-(tert-butylamino)benzoic acid, could participate in a related cascade. For example, a DMAP-catalyzed cascade reaction of 2-substituted benzoic acids with organic azides can lead to quinolinones through a Curtius rearrangement and intramolecular cyclization. rsc.orgresearchgate.net

A particularly promising avenue involves the in-situ generation of an isocyanate from this compound via the Curtius rearrangement. This isocyanate can then be trapped in an MCR. One such strategy combines the Ugi reaction with a catalytic aza-Wittig reaction, starting from 2-aminobenzoyl azide derivatives to produce polysubstituted benzimidazoles in a one-pot process. nih.gov Applying this to the tert-butylamino derivative could rapidly generate libraries of novel heterocyclic compounds.

Future work will likely explore the development of new cascade sequences initiated by the thermal or photochemical decomposition of the azide moiety, leading to highly reactive nitrene or isocyanate intermediates that can be captured intramolecularly or intermolecularly to build complex scaffolds. nih.gov

Development of Chiral Variants and Enantioselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. beilstein-journals.org Developing chiral variants of this compound or using it in enantioselective transformations is a significant area for future research.

There are several conceptual approaches to introducing chirality:

Asymmetric Catalysis: Employing a chiral catalyst to direct a reaction of the benzoyl azide. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. beilstein-journals.org For instance, a chiral Brønsted acid or a bifunctional organocatalyst could be used to catalyze an enantioselective cycloaddition or amidation reaction involving the azide or its derived isocyanate.

Incorporation of a Chiral Auxiliary: The synthesis could start from a chiral precursor, or a chiral auxiliary could be attached to the molecule. For example, using a chiral amine instead of tert-butylamine (B42293) would generate a chiral substrate. The inherent chirality could then direct subsequent transformations. The use of N-tert-butylsulfinylketimines to create highly substituted chiral aziridines provides a template for how a chiral group can direct reactions with high diastereoselectivity. rsc.org

Kinetic Resolution: A racemic mixture of a chiral derivative could be resolved using a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other enriched. Microbial esterases, for example, have been used for the enantioselective hydrolysis of esters, and similar biocatalytic approaches could be developed. nih.gov

A key research direction would be the enantioselective synthesis of axially chiral biaryls, which are important scaffolds in chiral ligands and catalysts. nih.gov Transformations involving this compound could potentially be adapted to create such atropisomers.

Table 2: Potential Strategies for Enantioselective Synthesis

| Strategy | Description | Potential Application with Target Compound |

| Chiral Organocatalysis | Use of small, metal-free organic molecules to induce enantioselectivity. beilstein-journals.org | Enantioselective amidation or cycloaddition reactions using the azide or derived isocyanate. |

| Phase-Transfer Catalysis | Use of a chiral phase-transfer catalyst to control stereochemistry in reactions between two phases. beilstein-journals.org | Enantioselective alkylation of a derivative formed from the benzoyl azide. |

| Biocatalysis | Use of enzymes for stereoselective transformations. nih.gov | Kinetic resolution of a racemic derivative via enantioselective hydrolysis or reduction. |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction. rsc.org | Synthesis of a benzoyl azide derivative bearing a removable chiral amine or alcohol. |

Exploration of New Catalytic Systems for Enhanced Reactivity

Beyond established methods, the exploration of novel catalytic systems can unlock new reaction pathways and enhance the reactivity of this compound. The functional groups present—a secondary amine, a benzoyl azide, and an aromatic ring—offer multiple sites for catalytic activation.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for generating reactive intermediates. Benzoyl azides can be used for the direct C-H amidation of electron-rich heteroarenes under photocatalytic conditions, with dinitrogen as the only byproduct. rsc.orgrsc.org This atom-economic process could be applied to functionalize other molecules using this compound as the amidation source, providing a valuable alternative to traditional cross-coupling methods. rsc.org It is important to note that the mechanism may proceed via energy transfer from the photocatalyst rather than an electron transfer pathway, avoiding the formation of a nitrene radical anion. rsc.orgacs.org

Lewis Acid Catalysis: Strong Lewis acids like B(C₆F₅)₃ have been shown to catalyze reactions such as metal-free azide insertion into α-aryl α-diazoesters. organic-chemistry.org Such a catalyst could potentially activate the carbonyl group of this compound, making it more susceptible to nucleophilic attack or facilitating novel rearrangements.

Transition-Metal-Free Catalysis: There is a strong drive to replace expensive and potentially toxic heavy metals with more benign catalysts. Iodine-mediated cascade reactions, for example, can be used to construct complex fused heterocyclic systems under metal-free conditions. rsc.org Developing similar iodine- or DMAP-catalyzed cascades starting from this compound or its corresponding carboxylic acid could provide efficient and sustainable routes to valuable nitrogen-containing heterocycles. rsc.orgresearchgate.net

The combination of these advanced catalytic approaches will undoubtedly expand the synthetic utility of this compound, enabling the construction of increasingly complex and valuable molecules for a range of applications.

Q & A

Q. Key Parameters :

- Temperature control : Azides are thermally sensitive; reactions must be kept below 10°C.

- Moisture exclusion : Hydrolysis of the acyl chloride intermediate must be prevented.

How can conflicting spectroscopic data for this compound decomposition products be resolved?

Advanced Data Contradiction Analysis

Unexpected products may arise from Curtius rearrangement or competing pathways. For example:

- Expected : Thermal decomposition yields isocyanate intermediates.

- Observed : In some cases, side products like substituted ureas or thioureas form due to solvent or nucleophile interactions (e.g., traces of water or amines).

Q. Resolution Strategy :

- Use time-resolved FT-IR to monitor in situ decomposition.

- Compare experimental results with DFT calculations (e.g., Gibbs free energy barriers for competing pathways) to identify dominant mechanisms .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Characterization Protocol

- ¹H/¹³C NMR : Assign tert-butyl (δ ~1.3 ppm, singlet) and benzoyl protons (aromatic region).

- IR Spectroscopy : Confirm azide (2100 cm⁻¹) and carbonyl (1680 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., C₁₁H₁₃N₄O⁺: calculated 227.1038).

Q. Advanced Application :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in functionalized derivatives (e.g., urea analogs) .

How do steric effects from the tert-butyl group influence reaction pathways in this compound?

Advanced Mechanistic Analysis

The bulky tert-butyl group:

- Slows nucleophilic attack at the benzoyl carbon, favoring rearrangement over substitution.

- Directs regioselectivity : In Curtius rearrangements, steric hindrance may shift isocyanate formation to less hindered positions.

Q. Experimental Validation :

- Compare kinetics with less hindered analogs (e.g., methylamino derivatives) using Hammett plots or Eyring equation analyses .

What computational methods are recommended to predict the stability and reactivity of this compound?

Q. Advanced Computational Strategy

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate bond dissociation energies (BDEs) for the N₃ group to assess thermal stability.